alpha-Hydroxydeoxycholic acid
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Overview
Description
Alpha-Hydroxydeoxycholic acid is a tertiary bile acid derived from deoxycholic acid. It is a significant compound in the field of medicinal chemistry due to its unique structure and biological activities. The molecular formula of this compound is C24H40O4, and it is known for its role in various biochemical processes .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of alpha-Hydroxydeoxycholic acid involves multiple steps. One of the notable synthetic routes includes the Mukaiyama aldol condensation, followed by ozone oxidative cleavage and SmI2 promoted reductive deoxygenation . This method starts with cholic acid and involves a series of ten steps to yield the desired product.
Industrial Production Methods: Industrial production of this compound is typically based on the same principles as laboratory synthesis but scaled up to meet commercial demands. The process involves rigorous control of reaction conditions to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: Alpha-Hydroxydeoxycholic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are crucial for modifying the compound to enhance its properties or to synthesize derivatives.
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents like ozone and reducing agents such as samarium(II) iodide (SmI2). The reaction conditions are carefully controlled to achieve the desired transformations without degrading the compound.
Major Products: The major products formed from the reactions of this compound depend on the specific reagents and conditions used. For example, oxidation reactions can yield various hydroxylated derivatives, while reduction reactions can lead to deoxygenated products.
Scientific Research Applications
Alpha-Hydroxydeoxycholic acid has a wide range of applications in scientific research. In chemistry, it is used as a precursor for synthesizing other complex molecules. In biology and medicine, it is studied for its potential therapeutic effects, including its role in modulating bile acid pathways and its impact on liver function . Additionally, it has applications in the cosmetic industry, particularly in formulations aimed at improving skin texture and appearance .
Mechanism of Action
The mechanism of action of alpha-Hydroxydeoxycholic acid involves its interaction with bile acid receptors and enzymes involved in bile acid metabolism. It emulsifies fats in the gut, aiding in their digestion and absorption . When used in therapeutic applications, it can disrupt cell membranes in adipocytes, leading to the breakdown of fat cells .
Comparison with Similar Compounds
Alpha-Hydroxydeoxycholic acid is similar to other bile acids such as chenodeoxycholic acid, lithocholic acid, and deoxycholic acid. its unique hydroxylation pattern gives it distinct properties and biological activities .
List of Similar Compounds:- Chenodeoxycholic acid
- Lithocholic acid
- Deoxycholic acid
- Allocholic acid
This compound stands out due to its specific hydroxylation, which imparts unique chemical and biological properties, making it a valuable compound in various fields of research and industry.
Properties
Molecular Formula |
C24H40O4 |
---|---|
Molecular Weight |
392.6 g/mol |
IUPAC Name |
4-[(3R,5R,6S,10R,13R,17R)-3,6-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid |
InChI |
InChI=1S/C24H40O4/c1-14(4-7-22(27)28)17-5-6-18-16-13-21(26)20-12-15(25)8-10-24(20,3)19(16)9-11-23(17,18)2/h14-21,25-26H,4-13H2,1-3H3,(H,27,28)/t14?,15-,16?,17-,18?,19?,20+,21+,23-,24-/m1/s1 |
InChI Key |
DGABKXLVXPYZII-FKEALSDISA-N |
Isomeric SMILES |
CC(CCC(=O)O)[C@H]1CCC2[C@@]1(CCC3C2C[C@@H]([C@H]4[C@@]3(CC[C@H](C4)O)C)O)C |
Canonical SMILES |
CC(CCC(=O)O)C1CCC2C1(CCC3C2CC(C4C3(CCC(C4)O)C)O)C |
Origin of Product |
United States |
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